![molecular formula C9H8ClFO2 B2512543 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane CAS No. 1509319-86-1](/img/structure/B2512543.png)

2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 . It is a dynamic compound with immense scientific potential.

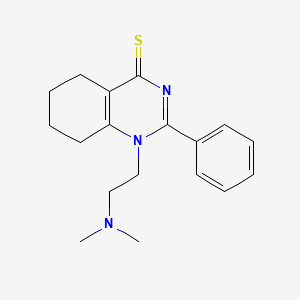

Molecular Structure Analysis

The molecular structure of 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane consists of a three-membered oxirane ring with a methyl group and a 5-chloro-2-fluorophenoxy group attached . The exact structure can be found in the referenced material .Physical And Chemical Properties Analysis

The boiling point of 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane is predicted to be 282.5±20.0 °C and its density is predicted to be 1.351±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Scientific Research Applications

Chiral Resolution Reagent

2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane and its derivatives, such as (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, have been utilized as chiral resolution reagents. These compounds react with a variety of α-chiral primary and secondary amines through regioselective ring-opening. The resulting diastereomeric products can be identified and quantified by NMR and HPLC, making these fluorinated compounds versatile for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Mutagenic Metabolite Studies

Compounds related to 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane have been studied for their mutagenic potential. For instance, (1-Chloroethenyl)oxirane, a major metabolite of chloroprene used in synthetic rubbers, forms adducts with nucleosides and calf thymus DNA. These adducts were characterized by various spectroscopic methods, providing insights into the mutagenic mechanisms of these compounds (Munter et al., 2002).

Dental Material Research

Oxiranes, including 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane derivatives, have been explored for their potential in developing composite materials with low shrinkage for dental applications. The reactivity of these molecules, especially their genetic effects such as the formation of micronuclei and gene mutations in mammalian cells, has been a subject of study (Schweikl et al., 2004).

Fluorinated Building Blocks

2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane and related fluorinated compounds are used as versatile building blocks in organic synthesis. Their regio- and stereo-selective openings with selected nucleophiles yield several derivatives useful in various synthetic applications (Arnone et al., 1992).

Stability in Aqueous Systems

The stability of siloranes, silicon-based monomers with oxirane functionality, in aqueous environments is critical for their application in dentistry. Siloranes, related to 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane, exhibit stability and insolubility in biological fluid simulants, making them suitable for use in the oral environment (Eick et al., 2006).

Mechanism of Action

Target of Action

It’s known that oxirane compounds often target proteins or enzymes in the body, reacting with amino acid residues to modify their structure and function .

Mode of Action

Oxirane compounds typically act through a mechanism involving nucleophilic substitution or ring-opening reactions . The compound may interact with its targets, leading to changes in their structure and function .

Biochemical Pathways

Given the reactivity of oxirane compounds, it’s plausible that the compound could interfere with various biochemical pathways, leading to downstream effects .

Result of Action

Based on the general properties of oxirane compounds, it’s likely that the compound could cause modifications to proteins or enzymes, potentially altering their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane. Factors such as pH, temperature, and the presence of other compounds could affect the reactivity of the compound and its ability to interact with its targets .

properties

IUPAC Name |

2-[(5-chloro-2-fluorophenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-6-1-2-8(11)9(3-6)13-5-7-4-12-7/h1-3,7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBVGZHUDCYVEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=C(C=CC(=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2512460.png)

![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate](/img/structure/B2512461.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2512466.png)

![N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2512467.png)

![methyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2512468.png)

![2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2512471.png)

![N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2512472.png)

![4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2512478.png)

![1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2512480.png)

![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2512481.png)